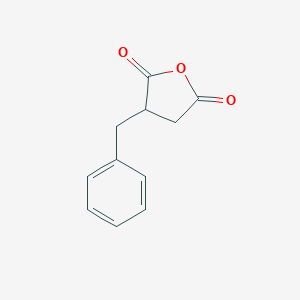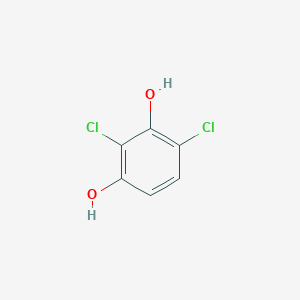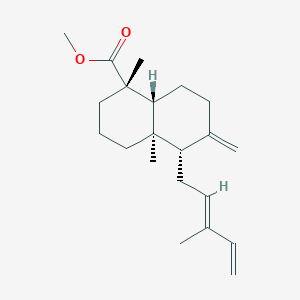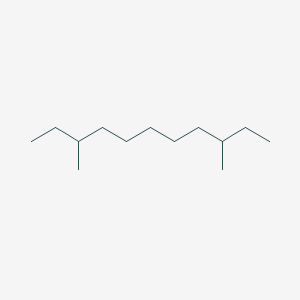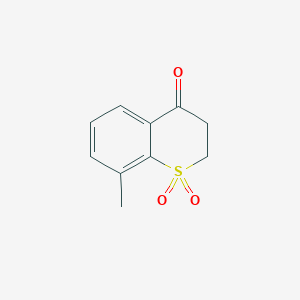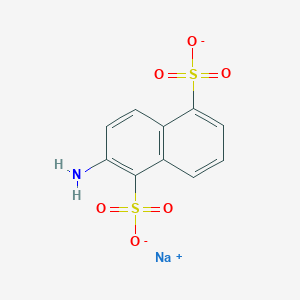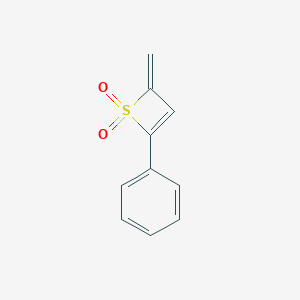
2-Methylene-4-phenyl-2H-thiete 1,1-dioxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methylene-4-phenyl-2H-thiete 1,1-dioxide is a heterocyclic compound that has been widely studied for its potential applications in various fields, including medicine, biology, and materials science. This compound is also known as methylene blue or methylthioninium chloride, and it has been used as a dye, a medicinal agent, and a diagnostic tool.
Wirkmechanismus
The mechanism of action of 2-Methylene-4-phenyl-2H-thiete 1,1-dioxide is complex and involves multiple pathways. In medicine, methylene blue acts as a reducing agent, which helps to convert methemoglobin back to hemoglobin, thereby improving oxygen delivery to the tissues. It also acts as an inhibitor of monoamine oxidase, an enzyme that breaks down neurotransmitters in the brain.
In biology, methylene blue acts as a stain by binding to certain structures, such as DNA, RNA, and proteins. It also acts as an inhibitor of mitochondrial respiration by blocking the electron transport chain, which is essential for ATP production.
Biochemische Und Physiologische Effekte
The biochemical and physiological effects of 2-Methylene-4-phenyl-2H-thiete 1,1-dioxide are diverse and depend on the concentration and duration of exposure. In medicine, methylene blue can cause side effects, such as nausea, vomiting, headache, and dizziness. It can also cause methemoglobinemia if administered in high doses.
In biology, methylene blue can affect cellular metabolism and respiration, leading to changes in ATP production and oxidative stress. It can also affect the structure and function of DNA, RNA, and proteins, leading to alterations in gene expression and protein synthesis.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 2-Methylene-4-phenyl-2H-thiete 1,1-dioxide in lab experiments are its versatility, availability, and low cost. It can be used for a wide range of applications, including staining, inhibition, and detection. It is also readily available and can be purchased from chemical suppliers. Additionally, it is relatively inexpensive compared to other compounds.
The limitations of using 2-Methylene-4-phenyl-2H-thiete 1,1-dioxide in lab experiments are its potential toxicity, variability, and interference. It can be toxic to cells and tissues if used in high concentrations or for prolonged periods. It can also vary in purity and quality, which can affect the accuracy and reproducibility of the results. Finally, it can interfere with other compounds or processes, leading to false positives or negatives.
Zukünftige Richtungen
The future directions for research on 2-Methylene-4-phenyl-2H-thiete 1,1-dioxide are numerous and diverse. In medicine, further studies are needed to explore its potential as a therapeutic agent for various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. In biology, further studies are needed to elucidate its mechanism of action and its effects on cellular metabolism and respiration. In materials science, further studies are needed to optimize its use as a dye for various applications, including textiles, paper, and other materials. Overall, 2-Methylene-4-phenyl-2H-thiete 1,1-dioxide is a versatile and important compound that has the potential to make significant contributions to various fields of research.
Synthesemethoden
The synthesis of 2-Methylene-4-phenyl-2H-thiete 1,1-dioxide involves the reaction of N,N-dimethylaniline and sodium nitrite in the presence of hydrochloric acid and sulfuric acid. The resulting compound is then treated with sodium sulfide to form the final product. This method has been widely used in the production of methylene blue, and it has been optimized to improve the yield and purity of the compound.
Wissenschaftliche Forschungsanwendungen
2-Methylene-4-phenyl-2H-thiete 1,1-dioxide has been extensively studied for its potential applications in various fields of research. In medicine, this compound has been used as a diagnostic tool for detecting various diseases, including Alzheimer's disease, Parkinson's disease, and cancer. It has also been used as a therapeutic agent for treating methemoglobinemia, a condition in which the blood cannot carry oxygen effectively.
In biology, methylene blue has been used as a stain to visualize various structures, including cells, tissues, and proteins. It has also been used as an inhibitor of mitochondrial respiration, which is important for studying the metabolism of cells. In materials science, methylene blue has been used as a dye for coloring textiles, paper, and other materials.
Eigenschaften
CAS-Nummer |
16793-43-4 |
|---|---|
Produktname |
2-Methylene-4-phenyl-2H-thiete 1,1-dioxide |
Molekularformel |
C10H8O2S |
Molekulargewicht |
192.24 g/mol |
IUPAC-Name |
2-methylidene-4-phenylthiete 1,1-dioxide |
InChI |
InChI=1S/C10H8O2S/c1-8-7-10(13(8,11)12)9-5-3-2-4-6-9/h2-7H,1H2 |
InChI-Schlüssel |
RBFLFISHIAPAGL-UHFFFAOYSA-N |
SMILES |
C=C1C=C(S1(=O)=O)C2=CC=CC=C2 |
Kanonische SMILES |
C=C1C=C(S1(=O)=O)C2=CC=CC=C2 |
Synonyme |
2-Methylene-4-phenyl-2H-thiete 1,1-dioxide |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-cyclopentyl-N,N-dimethyltriazolo[4,5-d]pyrimidin-7-amine](/img/structure/B97719.png)
![5-Ethynyl-5h-benzo[4,5]cyclohepta[1,2-b]pyridin-5-ol](/img/structure/B97720.png)
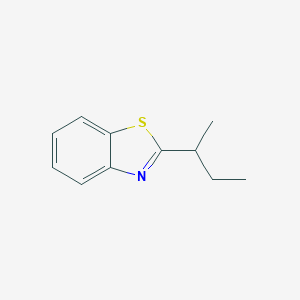
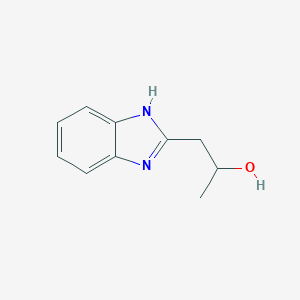
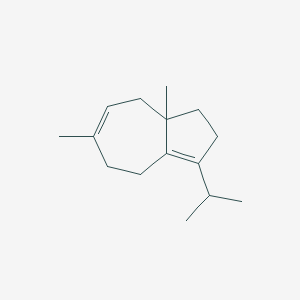
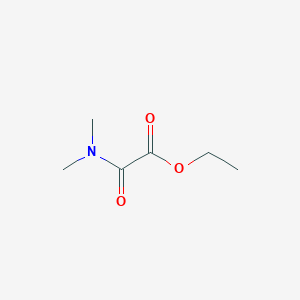
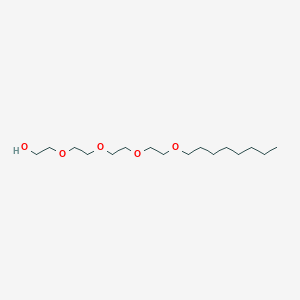
![2,5-dichloro-4-[4-[[5-[[4-chloro-6-(4-sulfoanilino)-1,3,5-triazin-2-yl]amino]-2-sulfophenyl]diazenyl]-3-methyl-5-oxo-4H-pyrazol-1-yl]benzenesulfonic acid](/img/structure/B97731.png)
